![molecular formula C7H11NO2 B1442668 3,3-Dimethylpiperidine-2,5-dione CAS No. 2059987-11-8](/img/structure/B1442668.png)
3,3-Dimethylpiperidine-2,5-dione
Overview
Description
3,3-Dimethylpiperidine-2,5-dione is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Dimethylpiperidine-2,5-dione is1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
3,3-Dimethylpiperidine-2,5-dione is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
3,3-Dimethylpiperidine-2,5-dione: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for the development of new pharmaceuticals, as they are present in many classes of drugs . The compound’s structure allows for the introduction of various substituents, leading to the creation of compounds with potential biological and pharmacological activities.
Organocatalysis
In the field of organocatalysis, 3,3-Dimethylpiperidine-2,5-dione can be used to generate enantiomerically enriched piperidines. These compounds are important for creating drugs with specific chiral centers, which can greatly influence the efficacy and safety of the drugs .
Pharmacological Research
The piperidine moiety is a common feature in many pharmacologically active molecules3,3-Dimethylpiperidine-2,5-dione can be used as a precursor for synthesizing new compounds for drug discovery and development processes .
Safety And Hazards
The safety information available indicates that 3,3-Dimethylpiperidine-2,5-dione has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
3,3-dimethylpiperidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHREJZRZKMNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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